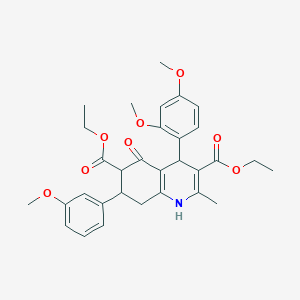

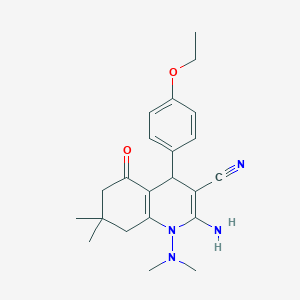

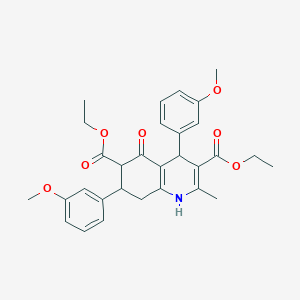

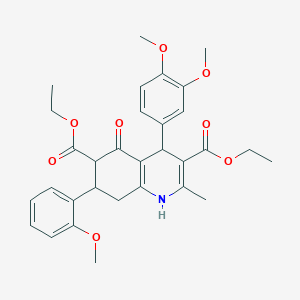

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, also known as DMXAA, is a small molecule with potential anti-tumor properties. This compound was first synthesized in the late 1990s by researchers at the Auckland Cancer Society Research Centre in New Zealand. Since then, DMXAA has been the subject of numerous scientific studies investigating its potential as a cancer therapy.

Mechanism of Action

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile's mechanism of action involves the activation of the STING (stimulator of interferon genes) pathway. This pathway is responsible for sensing viral and bacterial DNA in the cytosol of cells, and initiating an immune response. 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile acts as a STING agonist, triggering the production of type I interferons and other cytokines that activate the immune system. This leads to the recruitment of immune cells to the site of the tumor, where they can attack and destroy cancer cells.

Biochemical and Physiological Effects:

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have a variety of biochemical and physiological effects on cells and tissues. In addition to its immune-stimulating properties, 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to inhibit angiogenesis (the formation of new blood vessels) and induce apoptosis (programmed cell death) in cancer cells. It has also been shown to have anti-inflammatory effects, which may contribute to its overall anti-tumor activity.

Advantages and Limitations for Lab Experiments

One advantage of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile as a research tool is its potent anti-tumor activity, which makes it a useful tool for investigating the biology of cancer cells and the immune system. However, 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile's mechanism of action is complex and not fully understood, which can make it difficult to interpret experimental results. Additionally, 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have toxic side effects in some animal models, which may limit its use in certain types of experiments.

Future Directions

There are several potential future directions for research on 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. One area of interest is the development of more potent and selective STING agonists, which could have improved anti-tumor activity and reduced toxicity. Another area of interest is the combination of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile with other cancer therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Finally, there is ongoing research into the use of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile as a diagnostic tool for cancer, based on its ability to activate the immune system in response to tumor cells.

Synthesis Methods

The synthesis of 2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves several steps, starting with the reaction of 4-ethoxybenzaldehyde with methylamine to form 4-ethoxyphenylmethylamine. This intermediate is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form the quinoline ring system. Finally, the dimethylamino group is added using a reductive amination reaction.

Scientific Research Applications

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has been shown to have potent anti-tumor activity in preclinical studies, both in vitro and in vivo. Its mechanism of action involves the activation of the innate immune system, specifically the production of cytokines such as tumor necrosis factor-alpha (TNF-α) and interferon-alpha (IFN-α). These cytokines then stimulate the production of other immune cells, such as macrophages and natural killer cells, which can directly attack cancer cells.

properties

Product Name |

2-Amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

|---|---|

Molecular Formula |

C22H28N4O2 |

Molecular Weight |

380.5 g/mol |

IUPAC Name |

2-amino-1-(dimethylamino)-4-(4-ethoxyphenyl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C22H28N4O2/c1-6-28-15-9-7-14(8-10-15)19-16(13-23)21(24)26(25(4)5)17-11-22(2,3)12-18(27)20(17)19/h7-10,19H,6,11-12,24H2,1-5H3 |

InChI Key |

AHMGSYDGKUGKIT-UHFFFAOYSA-N |

SMILES |

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N(C)C)N)C#N |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)N(C)C)N)C#N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

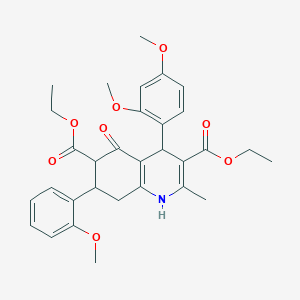

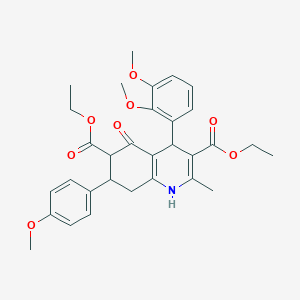

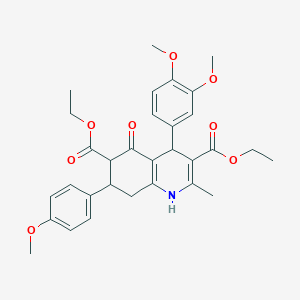

![Diethyl 4-[4-(dimethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B303679.png)

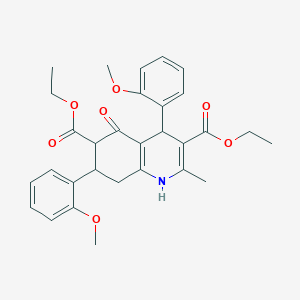

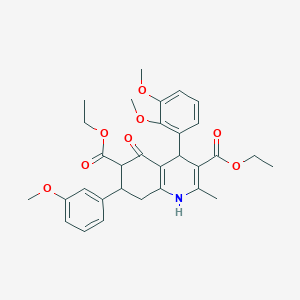

![Diethyl 4-[4-(diethylamino)phenyl]-7-(2-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B303680.png)